molecular formula C12H14ClN3O B1478821 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2000054-54-4

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B1478821
CAS No.: 2000054-54-4
M. Wt: 251.71 g/mol
InChI Key: RJPLQAHFUINPTK-UHFFFAOYSA-N
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Description

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H7ClN2O3C_8H_7ClN_2O_3, and it features a bicyclic structure that contributes to its unique biological properties. The presence of the chloro and cyclopropyl groups enhances its interaction with biological targets.

The biological activity of this compound is primarily linked to its role as a modulator of neurotransmitter systems, particularly the GABAergic system. It has been studied for its potential effects on GABA_A receptors, which are crucial in regulating neuronal excitability and have implications in anxiety and seizure disorders.

Anticonvulsant Effects

Research indicates that derivatives of this compound exhibit anticonvulsant properties. In animal models, it has demonstrated efficacy in reducing seizure frequency and severity, suggesting a potential therapeutic role in epilepsy management.

Neuroprotective Properties

Studies have shown that the compound may also exert neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases. This activity is believed to be mediated through the modulation of calcium ion influx in neurons.

Antitumor Activity

Emerging data suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can inhibit tumor cell proliferation in vitro, particularly in cancer cell lines with DNA damage repair deficiencies.

Case Studies

  • Anticonvulsant Study : A study published in Molecular Cancer Therapeutics examined the effects of this compound on seizure models. The results indicated a significant reduction in seizure episodes compared to control groups, supporting its potential use as an anticonvulsant agent .
  • Neuroprotection : Another investigation focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cultures. The findings revealed that treatment with the compound significantly decreased neuronal death, highlighting its potential for treating neurodegenerative conditions .
  • Antitumor Activity : A recent preclinical evaluation assessed the antitumor efficacy of this compound against various cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting a promising avenue for cancer therapy .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AnticonvulsantReduced seizure frequency
NeuroprotectiveDecreased neuronal death
AntitumorInhibited tumor cell proliferation

Properties

IUPAC Name

5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-10-4-11(15-12(14-10)7-1-2-7)16-5-9-3-8(16)6-17-9/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLQAHFUINPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)N3CC4CC3CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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